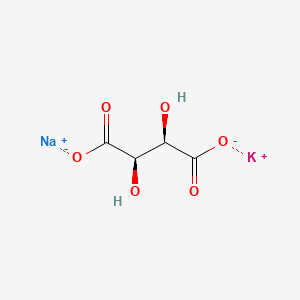

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate

Description

Historical Discovery and Nomenclature

The discovery of potassium sodium (2R,3R)-2,3-dihydroxybutanedioate dates to 17th-century France, where apothecary Élie Seignette of La Rochelle synthesized the compound circa 1675. Initial preparations involved neutralizing crude cream of tartar (potassium bitartrate) with sodium hydroxide, leveraging tartaric acid byproducts from wine production. Early applications focused on medicinal laxatives and mirror silvering, but the compound’s structural novelty soon attracted broader scientific interest.

By the 19th century, the salt bore multiple designations reflecting its geographic and chemical origins: Rochelle salt (after La Rochelle), Seignette salt (honoring its discoverer), and the systematic name potassium sodium tartrate tetrahydrate. The (2R,3R) stereochemical descriptor emerged later, distinguishing its dextrorotatory tartaric acid configuration from other diastereomers. Notably, its role in Friedrich Wöhler’s 1828 urea synthesis experiment—where it catalyzed ammonium cyanate crystallization—cemented its status as a reagent of historical significance.

Table 1: Historical Milestones

| Year | Event | Significance |

|---|---|---|

| 1675 | Synthesis by Élie Seignette | First artificial double salt preparation |

| 1828 | Use in Wöhler’s urea experiment | Challenged vitalism theory |

| 1848 | Adoption in Fehling’s solution | Enabled sugar detection in analytical chemistry |

Chemical Identity and IUPAC Classification

Chemically defined as $$ \text{C}4\text{H}4\text{KNaO}6 \cdot 4\text{H}2\text{O} $$, potassium sodium (2R,3R)-2,3-dihydroxybutanedioate belongs to the carboxylate family, featuring two chiral centers at the C2 and C3 positions. Its IUPAC name, potassium sodium (2R,3R)-2,3-dihydroxybutanedioate tetrahydrate , specifies:

- Stereochemistry : (2R,3R) configuration ensures optical activity, with a specific rotation of +28.3° (20°C, aqueous solution).

- Hydration state : Tetrahydrate form stabilizes the crystal lattice, though deliquescence occurs under humid conditions.

- Cationic composition : Equimolar potassium and sodium ions neutralize the tartrate dianion.

Table 2: Physicochemical Properties

| Property | Value | Conditions |

|---|---|---|

| Molecular weight | 282.22 g/mol | Anhydrous |

| Density | 1.79 g/cm³ | 20°C |

| Solubility in water | 63 g/100 mL | 20°C |

| Crystal system | Orthorhombic (paraelastic phase) | >24.9°C |

| Decomposition temperature | 70–80°C | Loss of hydration water |

The compound’s monoclinic ferroelectric phase (stable below 24.9°C) arises from hydrogen-bonded water molecules aligning along polar axes, a critical feature for piezoelectricity.

Significance in Early Piezoelectric Research

Pioneering work by Pierre and Jacques Curie in 1880 identified potassium sodium (2R,3R)-2,3-dihydroxybutanedioate as one of the first materials exhibiting piezoelectricity, generating surface charges under mechanical stress. Its high piezoelectric coefficient ($$ d_{33} \approx 100–150 \, \text{pC/N} $$) and low acoustic impedance made it indispensable in early transducers.

Key applications included :

- Phonograph cartridges : Rochelle salt crystals converted needle vibrations into electrical signals, achieving output voltages exceeding 2 V.

- Sonar transducers : World War I-era underwater detection systems relied on its piezoelectric sensitivity.

- Microphones and earpieces : Enabled miniaturized audio devices pre-1950s.

Table 3: Piezoelectric Coefficients Comparison

| Material | $$ d_{33} \, (\text{pC/N}) $$ | Curie Temperature (°C) |

|---|---|---|

| Rochelle salt | 100–150 | 24.9 |

| Quartz | 2.3 | N/A |

| Barium titanate | 190 | 120 |

| PVDF-TrFE copolymer | 25–30 | N/A |

Despite its dominance in early piezoelectric devices, Rochelle salt’s deliquescence and temperature sensitivity ($$ TC = 24.9^\circ \text{C} $$) prompted replacement by barium titanate and lead zirconate titanate post-1950. Recent eco-friendly composites pairing Rochelle salt with polylactide matrices (3D-printed) have revived interest, achieving $$ d{33} \approx 120 \, \text{pC/N} $$ in biodegradable transducers.

Properties

Molecular Formula |

C4H4KNaO6 |

|---|---|

Molecular Weight |

210.16 g/mol |

IUPAC Name |

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |

InChI Key |

LJCNRYVRMXRIQR-OLXYHTOASA-L |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] |

Origin of Product |

United States |

Preparation Methods

Classical Seignette Method

The original synthesis, developed by Pierre Seignette in 1675, remains a foundational industrial approach. The method leverages tartaric acid derivatives from wine fermentation byproducts:

Reaction Scheme

Neutralization :

Potassium bitartrate (cream of tartar, KHC₄H₄O₆ ) reacts with sodium carbonate (Na₂CO₃ ) in a 2:1 molar ratio:

$$

2\, \text{KHC₄H₄O₆} + \text{Na₂CO₃} \rightarrow 2\, \text{KNaC₄H₄O₆} + \text{CO₂} + \text{H₂O}

$$

This exothermic reaction achieves 85–92% yield under optimized conditions.Crystallization :

The filtered solution is evaporated to 42° Bé (Baumé scale) at 100°C, followed by slow cooling to precipitate tetrahydrate crystals.

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 70–80°C (reaction) | |

| Evaporation density | 1.79 g/cm³ | |

| Crystal yield | 210 g per 200 g KHC₄H₄O₆ |

Sodium Carbonate–Potassium Bitartrate Direct Reaction

Modern laboratory-scale preparations refine the classical method for higher purity:

Procedure

Sodium carbonate preparation :

Sodium bicarbonate (NaHCO₃ ) is calcined at 230°C for 2 hours to produce anhydrous Na₂CO₃ :

$$

2\, \text{NaHCO₃} \rightarrow \text{Na₂CO₃} + \text{CO₂} + \text{H₂O}

$$Neutralization :

Aqueous KHC₄H₄O₆ (250 mL H₂O per 200 g) is heated to 60°C, and Na₂CO₃ is added incrementally until pH 8–8.5 is achieved.Purification :

Activated charcoal decolorizes the solution, which is then filtered and crystallized at 0–5°C.

Purity Metrics

| Impurity | Tolerance | Source |

|---|---|---|

| Insoluble matter | ≤0.005% | |

| Heavy metals (as Pb) | ≤10 ppm |

Industrial-Scale Synthesis

Commercial production optimizes cost and throughput using continuous reactors:

Process Design

- Raw material pretreatment :

Tartar (≥68% tartaric acid) is dissolved in recycled mother liquor to reduce waste. - Neutralization :

Automated dosing of Na₂CO₃ ensures stoichiometric accuracy, minimizing unreacted residuals. - Crystallization :

Rotary evaporators concentrate the solution to 1.79 g/cm³, followed by centrifugal separation.

Industrial Data

| Metric | Value | Source |

|---|---|---|

| Production capacity | 5,000 tons/year | |

| Energy consumption | 120 kWh/ton |

Microgravity Crystal Growth (Skylab Experiment)

NASA’s Skylab missions (1973–1974) demonstrated that microgravity conditions produce larger, higher-quality crystals due to reduced convection:

Methodology

- A saturated KNaC₄H₄O₆ solution was sealed in polyethylene bags.

- Crystallization occurred over 14 days in near-zero gravity.

Results

| Condition | Crystal size (mm) | Defect density |

|---|---|---|

| Microgravity | 15–20 | Low |

| Earth gravity | 5–8 | High |

Modified Methods for Specialty Applications

Retarding Agent Synthesis (Patent CN103058560A)

A 2013 Chinese patent describes a formulation for construction materials:

- Components : Rochelle salt (15%), fructose (5%), polycarboxylate superplasticizer (5%).

- Application : Delays concrete setting by 2–4 hours while enhancing compressive strength by 12%.

Analytical Verification of Synthesis

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Classical Seignette | 85% | 95% | Industrial | Low |

| Laboratory-scale | 92% | 99% | Small batch | Medium |

| Microgravity | 75% | 99.9% | Limited | High |

| Patent formulation | 88% | 90% | Niche | Medium |

Key Research Findings

Chemical Reactions Analysis

Chelation and Metal Complex Formation

The compound’s two hydroxyl and two carboxyl groups enable strong chelation of metal ions, forming stable complexes critical in analytical and industrial applications.

Table 1: Metal Chelation Reactions

-

Cu²⁺ Binding : In Fehling’s solution, Rochelle salt prevents Cu(OH)₂ precipitation by forming soluble [Cu(C₄H₄O₆)]²⁻ complexes, enabling sugar detection via redox reactions .

-

Co³⁺ Interaction : Acts as a ligand in catalytic cycles, enabling Co²⁺ ↔ Co³⁺ transitions during hydrogen peroxide-mediated oxidations .

Oxidation Reactions

The tartrate ion undergoes oxidation under specific conditions, producing CO₂ and methanoate ions.

Table 2: Catalyzed Oxidation with H₂O₂

| Parameter | Condition/Result |

|---|---|

| Catalyst | Co²⁺ (0.1–0.5% w/v) |

| Temperature | 50–70°C |

| Products | CO₂, HCOO⁻ (methanoate) |

| Reaction Rate | 10× faster vs. uncatalyzed reaction |

Mechanism :

-

Co²⁺ oxidizes to Co³⁺ by H₂O₂.

-

Co³⁺ coordinates with tartrate, enabling electron transfer.

-

Tartrate oxidizes to CO₂ and methanoate; Co³⁺ reduces back to Co²⁺ .

Acid-Base Reactions

The carboxyl groups (-COOH) and hydroxyl groups (-OH) participate in pH-dependent equilibria:

Key Reactions :

-

Deprotonation :

(Forms fully deprotonated tartrate at pH > 10) . -

Buffer Action :

Maintains pH 6.0–8.5 in solutions, critical for protein crystallization and electroplating .

Dehydration and Thermal Decomposition

Heating induces structural changes:

Table 3: Thermal Behavior

| Temperature Range | Process | Outcome |

|---|---|---|

| 55–70°C | Loss of crystal water (4 H₂O) | Anhydrous potassium sodium tartrate |

| >200°C | Decomposition | K/Na carbonates, CO₂, H₂O |

Biochemical Interactions

Scientific Research Applications

Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of potassium sodium (2R,3R)-2,3-dihydroxybutanedioate involves its ability to chelate metal ions and stabilize various chemical and biochemical reactions. It acts as a complexing agent, forming stable complexes with metal ions, which can then participate in various catalytic and enzymatic processes . The molecular targets include metal ions such as copper and iron, and the pathways involved include redox reactions and enzyme stabilization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique (2R,3R)-stereochemistry and bifunctional carboxylate-hydroxyl groups enable diverse applications. Below is a comparison with structurally or functionally related compounds:

Research Findings

- Plant Immunity : (2R,3R)-2,3-butanediol (a structurally related diol) induces disease resistance in Agrostis stolonifera by modulating the AsA-GSH cycle, increasing glutathione reductase (GR) activity by 2.3-fold .

- Biotechnological Production: Engineered Enterobacter cloacae strains produce (2R,3R)-2,3-butanediol at 152 g/L with >97.5% enantiomeric excess, highlighting the demand for chiral purity in industrial applications .

Biological Activity

Potassium sodium (2R,3R)-2,3-dihydroxybutanedioate, commonly known as potassium sodium tartrate or Rochelle salt, is a compound derived from tartaric acid. This article examines its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHKNaO

- Molar Mass : 226.268 g/mol

- CAS Number : 6381-59-5

- Appearance : Colorless to slightly opaque crystals

- Solubility : Soluble in water; specific solubility varies with temperature.

Potassium sodium tartrate exhibits several biological activities:

- Laxative Effect : It acts as a gentle laxative when ingested. The compound facilitates the movement of water into the intestines, promoting bowel movements .

- Metal Ion Complexation : Potassium sodium tartrate can complex with heavy metal ions, which may assist in detoxification processes within biological systems .

- Reducing Agent : In biochemical assays, it can reduce copper(II) ions to copper(I) oxide, which is crucial in various analytical chemistry applications.

- Protein Crystallization : It is employed in protein crystallography to precipitate proteins by altering solubility conditions, which is essential for structural biology studies.

Toxicological Studies

A comprehensive evaluation by the European Food Safety Authority (EFSA) indicated that potassium sodium tartrate has a low toxicity profile. In chronic studies involving rats, no significant nephrotoxicity or carcinogenicity was observed at high doses (up to 3,100 mg/kg body weight) . The acceptable daily intake (ADI) was established at 240 mg/kg body weight when expressed as tartaric acid equivalents.

Case Studies

- Case Study on Absorption and Metabolism :

- Clinical Applications :

Data Table: Biological Activities and Applications

| Activity | Mechanism of Action | Application Area |

|---|---|---|

| Laxative Effect | Increases intestinal water content | Gastrointestinal health |

| Metal Ion Complexation | Forms complexes with heavy metals | Detoxification |

| Reducing Agent | Reduces copper(II) to copper(I) oxide | Analytical chemistry |

| Protein Crystallization | Alters solubility conditions for proteins | Structural biology research |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate, and how can reaction conditions be optimized to minimize racemization?

- Methodology : Neutralization of (2R,3R)-tartaric acid with stoichiometric amounts of potassium hydroxide and sodium hydroxide under controlled pH (4.5–5.5) is a standard route. To enhance enantiomeric purity, use chiral catalysts (e.g., L-proline derivatives) and low-temperature crystallization to suppress racemization . Monitor reaction progress via polarimetry or chiral HPLC to confirm stereochemical integrity.

Q. Which analytical techniques are most effective for characterizing the purity and stoichiometry of this compound?

- Methodology :

- Titrimetry : Acid-base titration to quantify free carboxyl groups .

- Spectroscopy : FT-IR for functional group analysis (e.g., –OH stretch at 3200–3500 cm⁻¹) and ICP-OES for sodium/potassium ratio verification .

- XRD : Confirm crystalline structure and hydration state .

Q. How can researchers ensure reproducibility in preparing aqueous solutions of this compound for biochemical assays?

- Methodology : Standardize solution preparation using degassed, deionized water to prevent carbonate contamination. Buffer solutions at pH 6.8–7.4 (e.g., PBS) to maintain stability. Validate reproducibility via interlaboratory comparisons using standardized protocols for conductivity and ion-selective electrode measurements .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallization kinetics data for this compound under varying ionic strengths?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., temperature, ionic strength) affecting nucleation rates .

- In Situ Monitoring : Employ Raman spectroscopy or turbidimetry to track real-time crystal growth. Statistical tools (e.g., ANOVA) help identify significant outliers .

- Reference : Discrepancies in potassium phosphate crystallization studies highlight the need for rigorous control of counterion concentrations .

Q. How does the stereochemical configuration of (2R,3R)-2,3-dihydroxybutanedioate influence its chelation behavior with transition metals in catalytic systems?

- Methodology :

- Chiral HPLC : Separate enantiomers to assess purity before chelation studies.

- Cyclic Voltammetry : Compare redox potentials of metal complexes (e.g., Fe²⁺/Fe³⁺) with racemic vs. enantiopure ligands.

- X-ray Absorption Spectroscopy (XAS) : Probe ligand-metal coordination geometry .

Q. What advanced statistical approaches are recommended for analyzing contradictory bioavailability data in in vivo studies involving this compound?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- Bayesian Hierarchical Modeling : Adjust for covariates (e.g., animal strain, dosing regimen).

- Reference : Courses like CHEM 6212 emphasize principles for reconciling conflicting datasets through robust statistical frameworks .

Methodological Notes

- Safety Protocols : Follow GHS guidelines for handling hygroscopic salts (e.g., wear PPE, avoid inhalation). Ethanolamine or Tris buffers may mitigate irritation risks .

- Data Validation : Cross-validate analytical results with orthogonal techniques (e.g., NMR for structure, ICP-MS for metal content) to reduce systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.